2-(2-Methyl-1,3-thiazol-4-yl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide involves several key steps, starting from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, which is converted into corresponding acid hydrazide. This is followed by the reflux with carbon disulfide to yield bi-heterocyclic compounds through the reaction with different acetamides electrophiles. This method showcases the compound's role as a precursor in generating valuable bi-heterocycles with anti-diabetic potential via in vitro inhibition of α-glucosidase enzyme (Abbasi et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds related to 2-(2-Methyl-1,3-thiazol-4-yl)acetamide has been extensively analyzed through various spectroscopic techniques. For example, the structural elucidation of N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide was achieved using FT-IR, UV–Vis, NMR, and X-ray diffraction, highlighting the compound's crystallization in the monoclinic space group and its intermolecular contacts analyzed via Hirshfeld surface analysis (Ö. Ekici et al., 2020).
Chemical Reactions and Properties
2-(2-Methyl-1,3-thiazol-4-yl)acetamide derivatives have been synthesized and evaluated for their anticancer activities, demonstrating significant activity against melanoma-type cell lines. This underscores the compound's utility in developing therapeutic agents with anticancer properties (Duran & Demirayak, 2012).
Physical Properties Analysis
The physical properties, such as solubility and crystallization behavior, are crucial for understanding the practical applications of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide. For instance, compounds with similar structures have shown remarkable solubility and crystallization characteristics, which are essential for their biological activity and interaction with biological macromolecules.
Chemical Properties Analysis
The chemical reactivity and coordination ability of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide derivatives have been theoretically studied, revealing their potential coordination ability and varying chemical reactivity based on the substitution position. These molecules have shown significant biological activities, suggesting their pharmacological importance and the need for further investigation (S. Kumar & MisraNeeraj, 2014).
Scientific Research Applications
Anticancer Activity:
- Synthesized derivatives of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide have been evaluated for their anticancer properties. For example, certain derivatives exhibited selective cytotoxicity against human lung adenocarcinoma cells and showed potential as anticancer agents (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Anti-Diabetic Agents:
- Novel bi-heterocyclic compounds, including derivatives of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide, have been synthesized and evaluated for their potential as anti-diabetic agents by inhibiting α-glucosidase enzyme (Abbasi et al., 2020).
Antimicrobial Agents:
- Certain derivatives have shown significant in vitro antibacterial and antifungal activity, highlighting their potential as antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).
- Other studies also reported the synthesis of novel thiazole derivatives with potent antimicrobial effects against various bacterial and fungal strains (Praveen et al., 2013).
Chemical Reactivity and Biological Activity:
- Theoretical studies have been conducted to evaluate the chemical reactivity and potential biological activities of dichloro-substituted (1,3-thiazol-2-yl)acetamides, suggesting their pharmacological importance (Kumar & MisraNeeraj, 2014).
Alzheimer's Disease and Diabetes Treatment:
- Research into bi-heterocycles containing a 1,3-thiazole and 1,3,4-oxadiazole in their structure has been conducted for potential therapeutic applications against Alzheimer's disease and diabetes (Ramzan et al., 2018).
Optoelectronic Properties:
- Studies have also been carried out on the optoelectronic properties of thiazole-based polythiophenes, indicating potential applications in materials science (Camurlu & Guven, 2015).
properties
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-4-8-5(3-10-4)2-6(7)9/h3H,2H2,1H3,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGPRSNMQHVIHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377701 | |
Record name | 2-(2-methyl-1,3-thiazol-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-1,3-thiazol-4-yl)acetamide | |
CAS RN |
185623-66-9 | |
Record name | 2-(2-methyl-1,3-thiazol-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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